5,7-dimethyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Description
The compound 5,7-dimethyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic derivative featuring dual triazolo scaffolds: a triazolo[1,5-a]pyrimidine core linked via a carboxamide group to a triazolo[4,3-b]pyridazine moiety substituted with a pyrrolidin-1-yl group. This structure combines two pharmacologically significant motifs:
- The triazolo[1,5-a]pyrimidine core is widely recognized for its antiproliferative, antimicrobial, and anti-inflammatory activities .
- The triazolo[4,3-b]pyridazine scaffold, less common in literature, introduces a pyridazine ring that may enhance metabolic stability and target specificity compared to benzene-containing analogues .
The pyrrolidin-1-yl substituent at position 6 of the pyridazine ring likely improves solubility and modulates receptor binding due to its nitrogen-containing heterocyclic nature. The methyl groups at positions 5 and 7 on the pyrimidine ring may contribute to steric stabilization and hydrophobic interactions with biological targets .
Properties
IUPAC Name |
5,7-dimethyl-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N10O/c1-11-9-12(2)27-18(20-11)21-16(25-27)17(29)19-10-15-23-22-13-5-6-14(24-28(13)15)26-7-3-4-8-26/h5-6,9H,3-4,7-8,10H2,1-2H3,(H,19,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZVIVUTGFCOBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)NCC3=NN=C4N3N=C(C=C4)N5CCCC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5,7-dimethyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a novel heterocyclic compound with potential therapeutic applications in oncology. Its biological activity primarily revolves around its inhibitory effects on specific kinase pathways that are pivotal in cancer cell proliferation and survival.
This compound is designed to target the c-Met kinase , a receptor tyrosine kinase implicated in various cancers. The c-Met pathway is known for its role in tumor growth, metastasis, and angiogenesis. Inhibiting this pathway can lead to reduced cell proliferation and increased apoptosis in cancer cells.
In Vitro Studies
Recent studies have evaluated the cytotoxicity and kinase inhibitory activities of this compound against several cancer cell lines. Notable findings include:
- Cytotoxicity : The compound exhibited significant cytotoxic effects against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values of approximately:
- Kinase Inhibition : The IC50 value for c-Met inhibition was found to be , comparable to the reference inhibitor Foretinib (IC50 = ) .
Table 1: Cytotoxicity and Kinase Inhibition Data
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 5,7-Dimethyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide | A549 | 1.06 ± 0.16 |
| MCF-7 | 1.23 ± 0.18 | |
| HeLa | 2.73 ± 0.33 | |
| Foretinib | c-Met | 0.019 |
Apoptosis Induction
Further investigations into the mechanism revealed that this compound induces late apoptosis in A549 cells and causes cell cycle arrest at the G0/G1 phase. This suggests a potential mechanism for its anti-cancer effects through the induction of programmed cell death and inhibition of cell cycle progression .
Case Studies
In a comparative study involving various triazolo-pyridazine/pyrimidine derivatives:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of structurally related triazolo-pyrimidine/carboxamide derivatives:
Key Observations
Substituent Impact on Activity: Aryl vs. Heteroaryl Substituents: The target compound’s pyridazine ring (vs. phenyl in 5a/5v) may enhance metabolic stability and reduce off-target interactions . Pyrrolidin-1-yl Group: Unlike simpler amines (e.g., 5a’s p-tolyl), the pyrrolidine substituent introduces a flexible, polar group that could improve solubility and binding to charged residues in target proteins .
Synthetic Routes :
- Biginelli-like heterocyclization for the triazolo-pyrimidine core .
- Nucleophilic substitution or coupling reactions to introduce the pyridazine-pyrrolidine moiety .
Biological Activity Trends :
- Triazolo-pyrimidines with 3,4,5-trimethoxyphenyl groups (e.g., 5a) show enhanced antiproliferative activity compared to phenyl-substituted analogues (e.g., 5v), likely due to improved π-π stacking and hydrogen bonding .
- The target compound’s dual triazolo cores may synergize inhibitory effects on kinases or tubulin polymerization, as seen in related antitubulin agents (e.g., derivatives) .
Physical Properties :
- The pyrrolidine group in the target compound may lower its melting point compared to rigid aryl-substituted derivatives (e.g., 5a: mp 308–309°C) , enhancing solubility for in vivo applications.
- Carboxamide linkages (common in all compared compounds) generally improve bioavailability over ester or thioether derivatives .
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can intermediates be characterized?
- Methodological Answer : The compound’s synthesis involves multi-step reactions, including cyclization and functionalization of triazolo-pyridazine and triazolo-pyrimidine cores. Key steps include:
- Coupling reactions : Use of alkylation or amidation to link the pyrrolidine-substituted triazolo-pyridazine moiety to the triazolo-pyrimidine core .
- Intermediate purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol is critical for isolating intermediates .
- Characterization : NMR (¹H/¹³C) and mass spectrometry (MS) are essential. For example, in similar triazolo-pyrimidines, ¹H NMR peaks at δ 8.80–8.77 (triazole protons) and δ 4.27–4.21 (methylene bridges) confirm structural integrity .
Q. How can researchers verify the compound’s structural identity and purity?
- Methodological Answer :
- X-ray crystallography : For unambiguous confirmation, crystallize the compound and compare bond lengths/angles to structurally related molecules (e.g., 5,7-dimethyl-2-phenylamino-triazolo-pyrimidine, where N–C bond lengths average 1.35–1.40 Å) .
- High-resolution MS (HRMS) : Use electrospray ionization (ESI) to confirm molecular weight (e.g., [M+H]⁺ peaks with <2 ppm error) .
- HPLC : Monitor purity with reverse-phase C18 columns and UV detection at 254 nm, targeting ≥95% purity .
Advanced Research Questions
Q. What strategies optimize reaction yields when synthesizing the triazolo-pyridazine core under conflicting literature conditions?
- Methodological Answer : Conflicting reports on cyclization efficiency (e.g., 50–80% yields) can be resolved by:
- Temperature control : Maintaining 80–100°C during cyclization minimizes side products like unreacted hydrazine intermediates .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or bases (K₂CO₃) to accelerate ring closure. For example, K₂CO₃ in DMF increased yields by 20% in analogous triazolo-pyrimidines .
- Data contradiction analysis : Compare reaction kinetics (e.g., via in situ IR) to identify rate-limiting steps and adjust stoichiometry .
Q. How do structural modifications (e.g., pyrrolidine vs. piperidine substituents) affect biological activity?
- Methodological Answer : Conduct SAR studies using:
- In vitro assays : Test binding affinity to target receptors (e.g., CB2 cannabinoid receptors) with radioligand displacement assays. For example, replacing pyrrolidine with cyclohexyl in similar compounds reduced IC₅₀ from 12 nM to 48 nM .
- Computational modeling : Perform docking simulations (e.g., AutoDock Vina) to analyze steric/electronic effects of substituents. Pyrrolidine’s smaller ring size may enhance binding pocket compatibility vs. bulkier groups .
- Data table :
| Substituent | IC₅₀ (nM) | LogP |
|---|---|---|
| Pyrrolidine | 12 | 3.2 |
| Piperidine | 35 | 3.8 |
| Cyclohexyl | 48 | 4.1 |
| Source: Adapted from CB2 receptor studies |
Q. How can researchers resolve discrepancies in spectroscopic data for this compound?
- Methodological Answer : Conflicting NMR/MS reports may arise from solvent effects or tautomerism. Mitigate by:
- Standardized solvents : Use deuterated DMSO for NMR to stabilize tautomeric forms .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals. For example, HSQC can distinguish triazole C–H correlations from pyrimidine protons .
- Control experiments : Synthesize deuterated analogs to confirm peak assignments .
Experimental Design & Data Analysis
Q. What in vitro assays are suitable for evaluating this compound’s mechanism of action?
- Methodological Answer :
- Enzyme inhibition : Use fluorescence-based assays (e.g., NADPH depletion for kinase targets) with IC₅₀ determination .
- Cellular uptake : Apply LC-MS/MS to quantify intracellular concentrations in cancer cell lines (e.g., HepG2), correlating with cytotoxicity (EC₅₀) .
- Negative controls : Include structurally related but inactive analogs (e.g., methyl-group deletions) to validate target specificity .
Q. How can researchers address low solubility in biological assays?
- Methodological Answer :
- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin complexes to enhance aqueous solubility without cytotoxicity .
- Prodrug design : Introduce phosphate esters at the carboxamide group, which hydrolyze in vivo to the active form .
- Particle size reduction : Nano-milling (e.g., 200 nm particles) increases surface area and dissolution rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
